Amino Basicity: 3-NH₂ vs. 4-NH₂ Regioisomers
The conjugate acid pKa of the 3-amino group is substantially lower than that of the 4-amino isomer. 3-Aminoquinoline possesses a pKa₂ (amino nitrogen) of 4.96, while 4-aminoquinoline has a pKa of 9.17 [1][2]. This ~4.2-log-unit difference means that at physiological pH (7.4), the 3-amino compound is predominantly deprotonated (neutral amine), whereas the 4-amino isomer is largely protonated (charged ammonium). Methyl substitution at positions 6 and 8 is expected to further modulate this basicity by ~0.2–0.5 pKa units through inductive effects, but the regioisomeric ranking is preserved [3].
| Evidence Dimension | Amino group basicity (conjugate acid pKa) |
|---|---|
| Target Compound Data | pKa₂ ≈ 4.96 (3-NH₂-quinoline core; 6,8-dimethyl substituents estimated to shift pKa by ≤0.5 units) |
| Comparator Or Baseline | pKa = 9.17 for 4-aminoquinoline |
| Quantified Difference | ΔpKa ≈ 4.21 (3-NH₂ lower basicity; neutral at physiological pH) |
| Conditions | Aqueous solution, 20–25 °C; potentiometric titration and UV-spectroscopic determination |
Why This Matters
The dramatic difference in protonation state governs membrane permeability, lysosomal accumulation, and target engagement—directly influencing whether a compound acts as a CNS-penetrant neutral scaffold or a lysosomotropic charged species.
- [1] Novak, I.; Kovač, B. J. Org. Chem. 2004, 69, 5005–5010 – Table 2: 3-NH₂-Q pKa₁ = -0.57, pKa₂ = 4.96. View Source
- [2] ChemWhat. 4-Aminoquinoline – pKa = 9.17 (20 °C). https://www.chemwhat.com.bd (accessed 2025). View Source
- [3] Novak, I.; Kovač, B. J. Org. Chem. 2004, 69, 5005–5010 – ΔpKa₂ = 0.67 for shifting NH₂ around the quinoline nucleus. View Source
